molecular formula C₄₂H₄₀O₁₉ B1145389 Sennoside D CAS No. 37271-17-3

Sennoside D

Cat. No. B1145389
CAS RN: 37271-17-3
M. Wt: 848.76
InChI Key:
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Description

Synthesis Analysis

Sennoside D and its related compounds are synthesized through biological pathways in plants. The study of these pathways, particularly those leading to the biosynthesis of sennosides, involves understanding the enzymes and genetic components involved. For instance, the shikimate pathway, critical for the production of sennosides, involves the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS), which has been characterized in Cassia angustifolia, a senna plant known for its potent laxative properties (Thaker et al., 2023).

Molecular Structure Analysis

The molecular structure of Sennoside D, like that of Sennoside A, involves a dianthrone glycoside framework. These structures are characterized by their anthraquinone core linked to sugar moieties, which play a crucial role in their biological activity and solubility. The molecular docking and dynamics studies provide insights into the active sites and structural stability of enzymes involved in the sennoside biosynthesis pathway, offering a molecular basis for understanding the synthesis and function of these compounds.

Chemical Reactions and Properties

Sennosides, including Sennoside D, undergo various chemical reactions, primarily through their interaction with intestinal bacteria. These reactions convert the glycoside form of sennosides into their active metabolites, such as rheinanthrone, which is responsible for their laxative effect. The hydrolysis of sennoside glycosidic bonds by bacterial enzymes in the colon is a key reaction that activates these compounds (Lemli, 1988).

Physical Properties Analysis

The physical properties of Sennoside D, including solubility and stability, are influenced by its molecular structure. The glycoside linkages and the anthraquinone core affect its interaction with water and organic solvents, which is crucial for its absorption and efficacy as a laxative. The solid-phase extraction and HPLC methods developed for the quantification of sennosides A and B in crude drugs highlight the importance of understanding these physical properties for analytical and medicinal purposes (Yamasaki et al., 2010).

Chemical Properties Analysis

The chemical properties of Sennoside D, including its reactivity and interactions with biological molecules, play a critical role in its pharmacological effects. The ability of sennosides to undergo metabolic transformation and interact with intestinal bacteria is central to their mechanism of action. The metabolic profiling and pharmacokinetic studies of sennoside B, for example, shed light on the metabolic pathways and bioavailability of these compounds, which are relevant for understanding Sennoside D's chemical properties as well (Wu et al., 2019).

Scientific Research Applications

Sennoside A, one of the sennosides, has been found to possess numerous pharmacological properties, such as laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities . These pharmacological effects lay the foundation for its potential application in treating a variety of diseases .

On the other hand, Sennosides, a class of natural anthraquinone derivative and dimeric glycosides, which include Sennoside A, B, C, and D, have been studied more extensively. For instance, Sennoside A has been found to possess numerous pharmacological properties :

  • Laxative : Sennosides are used to treat constipation and empty the large intestine before surgery .
  • Anti-obesity : Sennoside A has been reported to regulate the levels of blood glucose and attenuate the traits of Type 2 Diabetes Mellitus (T2DM) and obesity .
  • Anti-viral : Sennoside A has recently proven effective in inhibiting the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase .

On the other hand, Sennosides, a class of natural anthraquinone derivative and dimeric glycosides, which include Sennoside A, B, C, and D, have been studied more extensively. For instance, Sennoside A has been found to possess numerous pharmacological properties :

  • Laxative : Sennosides are used to treat constipation and empty the large intestine before surgery .
  • Anti-obesity : Sennoside A has been reported to regulate the levels of blood glucose and attenuate the traits of Type 2 Diabetes Mellitus (T2DM) and obesity in db/db mice by modulating the composition of gut microbiota .
  • Anti-viral : Sennoside A has recently proven effective in inhibiting the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase .

properties

IUPAC Name

(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWOUNNKSHIAFK-MIIKWYNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sennoside D

CAS RN

37271-17-3
Record name Sennoside D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37271-17-3
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Record name SENNOSIDE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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